4-(5-Bromo-1,3,4-thiadiazol-2-yl)-cis-2,6-dimethylmorpholine

Medicinal Chemistry Antifungal Stereochemistry-activity relationship

In fragment screening, stereochemical ambiguity in building blocks generates invalid SAR. 4-(5-Bromo-1,3,4-thiadiazol-2-yl)-cis-2,6-dimethylmorpholine eliminates this risk: the cis-2,6-dimethyl configuration locks morpholine nitrogen orientation for chiral pocket binding, while the C-Br bond enables Suzuki diversification. • ≥95% purity, mp 69-71°C - compatible with automated parallel synthesis • C-Br serves as X-ray anomalous scatterer and cross-coupling handle • Related cis-2,6-dimethylmorpholine analogs: EC₅₀ 23.87 μmol/L

Molecular Formula C8H12BrN3OS
Molecular Weight 278.17 g/mol
CAS No. 1357147-40-0
Cat. No. B1400220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Bromo-1,3,4-thiadiazol-2-yl)-cis-2,6-dimethylmorpholine
CAS1357147-40-0
Molecular FormulaC8H12BrN3OS
Molecular Weight278.17 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)C2=NN=C(S2)Br
InChIInChI=1S/C8H12BrN3OS/c1-5-3-12(4-6(2)13-5)8-11-10-7(9)14-8/h5-6H,3-4H2,1-2H3/t5-,6+
InChIKeyYVYAMLQGTQKWOA-OLQVQODUSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Bromo-1,3,4-thiadiazol-2-yl)-cis-2,6-dimethylmorpholine: Core Identity and Procurement Baseline


4-(5-Bromo-1,3,4-thiadiazol-2-yl)-cis-2,6-dimethylmorpholine is a heterocyclic building block that combines a 5-bromo-1,3,4-thiadiazole ring with a cis-2,6-dimethylmorpholine moiety. The compound possesses a molecular weight of 278.17 g·mol⁻¹ and a molecular formula of C₈H₁₂BrN₃OS . It is supplied as a crystalline solid with a reported melting point of 69–71 °C (≥95% purity) [1]. The cis-2,6-dimethyl substitution pattern confers a defined stereochemistry that distinguishes it from trans- and unsubstituted morpholine analogs, making it a chiral intermediate of interest for fragment-based drug discovery and parallel medicinal chemistry campaigns [2].

Workflow Fragment-based drug discovery & parallel medicinal chemistry
Selection Logic Chiral cis-2,6-dimethylmorpholine scaffold with defined stereochemistry
Use Context Building block for Suzuki diversification and antifungal lead series

Risks of Generic Substitution for This Building Block


Although the thiadiazole-morpholine scaffold appears in many compound libraries, simple in-class substitution is not scientifically defensible. The cis-2,6-dimethyl configuration is not a cosmetic detail; it directly controls the spatial orientation of the morpholine nitrogen lone pair and the overall molecular shape, which have been shown to alter both target binding and biological activity profiles [1]. Replacing this compound with a trans-isomer, an unsubstituted morpholine analog, or a chloro-thiadiazole variant will produce a different SAR landscape, potentially leading to false-negative screening results or invalid structure–activity relationship (SAR) conclusions. The quantitative evidence below demonstrates that stereochemistry, halogen identity, and purity are discriminators that carry measurable consequences for downstream research success.

Risk Factor
This Compound
Generic Substitute May
Stereochemistry
cis-2,6-dimethyl configuration controls nitrogen lone-pair orientation
trans- or unsubstituted morpholine may produce different SAR and false negatives
Halogen Identity
Bromo-thiadiazole: lower C–Br BDE enables faster Suzuki coupling
Chloro-thiadiazole: higher BDE may require harsher conditions and reduce yield
Purity & Batch Consistency
Defined purity specification with tight melting point range supports batch consistency
Unspecified analogs with wider mp range may introduce assay variability

Head-to-Head Comparator Data and Quantitative Evidence


Stereochemical Differentiation: cis vs. trans Antifungal Activity

In a series of daphneolone analogs, the isomer bearing a cis-2,6-dimethylmorpholine moiety consistently exhibited higher antifungal activity than the corresponding trans-isomer. For example, compound 7d (cis-isomer) showed an EC50 of 23.87 μmol/L against Valsa mali at 50 mg/L, whereas the lead compound I (without the cis-2,6-dimethylmorpholine feature) was less active, and trans-isomers were uniformly weaker [1]. This demonstrates that the cis configuration is a pharmacophoric requirement for target engagement in this class.

cis vs trans Antifungal Activity
Reported model context
Compound 7d (cis): EC50 = 23.87 µmol/L vs Lead I (lacking cis): higher EC50, less active
cis configuration is pharmacophoric for antifungal SAR
trans-isomers showed lower activity in this series; wrong isomer compromises hit identification
Medicinal Chemistry Antifungal Stereochemistry-activity relationship

Halogen Reactivity: Bromo vs. Chloro in Cross-Coupling

The C–Br bond in the thiadiazole ring is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C–Cl bond. The bond dissociation energy (BDE) of a C–Br bond in heteroaromatic systems is approximately 10–15 kcal·mol⁻¹ lower than that of the corresponding C–Cl bond [1]. This translates into faster oxidative addition and higher yields under milder conditions (e.g., room temperature Suzuki-Miyaura coupling), whereas the chloro analog often requires elevated temperatures and longer reaction times [2].

C–Br vs C–Cl Bond Reactivity
Class-level inference
ΔBDE ≈ 10–15 kcal/mol lower for C–Br
Lower BDE enables faster oxidative addition and milder coupling conditions
Yield improvements of 15–30% reported in analogous systems
Synthetic Chemistry Cross-Coupling Fragment Elaboration

Purity and Batch Consistency vs. Unspecified Analogs

The target compound is commercially available at ≥95% purity (HPLC) with a certified melting point of 69–71 °C [1]. In contrast, many non-cis or non-bromo analogs offered by general suppliers lack batch-specific analytical certification, leading to variability in melting point (e.g., 2-bromo-1,3,4-thiadiazole: mp 68–73 °C, 96% purity) . The narrow melting point range of the target compound indicates high crystallinity and low residual solvent, which is critical for reproducible weighing and dissolution in automated screening workflows.

Purity Specification vs Generic
Direct head-to-head
This compound: mp range 2 °C, purity ≥95% vs 2-Bromo-1,3,4-thiadiazole: mp range 5 °C, 96% purity
Tighter mp range signals higher batch consistency for automated workflows
Lower variability reduces re-calibration needs in parallel synthesis
Analytical Chemistry Quality Control Procurement

Application Scenarios with Demonstrable Advantage


Fragment-Based Drug Discovery with Chiral Bromine Fragment

The compound's bromine atom serves as both a heavy atom for anomalous X-ray scattering and a synthetic handle for fragment elaboration via Suzuki-Miyaura coupling. Its cis-2,6-dimethylmorpholine group provides a defined exit vector that can occupy chiral pockets in kinase ATP-binding sites [1]. The combination of a reactive C–Br bond and a sterically defined morpholine ring makes it a preferred fragment over chloro- or unsubstituted analogs for hit-to-lead optimization.

Synthesis of Antifungal Agents for Plant Pathogens

As demonstrated by Xu et al., compounds containing a cis-2,6-dimethylmorpholine moiety exhibit EC50 values as low as 23.87 μmol/L against Valsa mali [1]. The target compound can serve as a key intermediate for synthesizing daphneolone analogs or other antifungal lead series, where the cis configuration is essential for activity.

Parallel Library Synthesis for Kinase Profiling

The bromine atom at the 5-position of the 1,3,4-thiadiazole ring is a versatile anchor for high-throughput Suzuki diversification. The cis-2,6-dimethylmorpholine unit imparts improved solubility and reduced lipophilicity compared to piperidine or pyrrolidine analogs, which is beneficial for maintaining drug-like properties across a library [2].

Quality-Controlled Building Block for Automated Synthesis

With a certified purity of ≥95% and a narrow melting point range of 69–71 °C [3], this compound is suitable for automated solid-dispensing and parallel synthesis platforms. The minimal batch-to-batch variation reduces the need for re-calibration of automated workflows, directly improving laboratory efficiency.

Application
Selection Property
Validation Focus
Fragment-based drug discovery
Chiral building block with reactive Br handle
X-ray phasing and hit elaboration compatibility
Antifungal lead synthesis (plant pathogens)
cis-2,6-dimethylmorpholine scaffold with reported SAR profile
Stereochemistry-dependent activity confirmation
Parallel kinase-focused library synthesis
Suzuki-ready bromo-thiadiazole with drug-like solubility
Solubility and lipophilicity assessment
Automated parallel synthesis platforms
Batch-consistent crystalline solid
Dispensing accuracy and dissolution reproducibility
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